molecular formula C6H8ClN3O B1269808 2-[(6-Chloropyridazin-3-yl)amino]ethanol CAS No. 51947-89-8

2-[(6-Chloropyridazin-3-yl)amino]ethanol

Cat. No. B1269808
CAS RN: 51947-89-8
M. Wt: 173.6 g/mol
InChI Key: OCSNMMYFHUBJGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazine derivatives involves the condensation of corresponding benzil monohydrazones with ethyl cyanoacetate or diethyl malonate in ethanol, leading to the formation of pyridazinones. Subsequent reactions with phosphoryl chloride and aromatic amines produce chloro derivatives and 3-aminoaryl pyridazines, respectively (Alonazy et al., 2009). Another method involves reacting 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, leading to complexes with copper(II) and cadmium(II), characterized by spectroscopy and X-ray diffraction (Mardani et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, Raman, 1H NMR spectroscopy, and single-crystal X-ray diffraction. These analyses reveal detailed insights into the geometry and electronic structure of the compounds, enabling a deeper understanding of their chemical behavior (Mardani et al., 2019).

Chemical Reactions and Properties

Pyridazine derivatives exhibit a range of chemical reactions, including condensation with aldehydes, halogenation, reactions with amines, and nucleophilic substitution reactions. These reactions expand the diversity of the pyridazine scaffold, leading to new compounds with varied chemical properties (El-Mariah et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of pyridazine derivatives depend on the specific substituents and the overall molecular structure. For example, the protecting group strategy using 2-(pyridin-2-yl)ethanol demonstrates selective removal under specific conditions, influencing the solubility and thermal properties of the resulting polymers (Elladiou & Patrickios, 2012).

Chemical Properties Analysis

Pyridazine derivatives show a variety of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to form stable complexes with metals. These properties are crucial for their potential applications in catalysis, material science, and as ligands in coordination chemistry. The chemical and thermal cleavage of protecting groups highlights the reactivity of such compounds under different conditions, providing insights into their stability and reactivity profile (Elladiou & Patrickios, 2012).

Scientific Research Applications

Solubility and Chemical Properties

  • The solubility of 6-chloropyridazin-3-amine, a related compound, in different solvents including methanol and ethanol, was studied. It was found that solubility increases with rising temperature, indicating potential applications in temperature-dependent processes (Cao et al., 2012).

Crystal Structure and Molecular Interactions

  • A study on the crystal structure of compounds similar to 2-[(6-Chloropyridazin-3-yl)amino]ethanol showed strong intermolecular hydrogen bonding and the formation of a three-dimensional network. This insight can be vital in understanding the compound's behavior in solid state (Di, 2010).

Antimicrobial Activity

  • Pyridazine derivatives, closely related to the compound , have been synthesized and screened for antimicrobial activity, which can guide the potential biological applications of 2-[(6-Chloropyridazin-3-yl)amino]ethanol (El-Mariah et al., 2006).

Potential in Cancer Research

  • Studies on pyridooxazines and pyridothiazines, compounds structurally similar to 2-[(6-Chloropyridazin-3-yl)amino]ethanol, have shown effects on the proliferation of cultured L1210 cells and survival of mice with leukemia, suggesting a potential application in cancer research (Temple et al., 1983).

Complexation and Docking Studies

  • A study involving complexation reactions with copper(II) and cadmium(II) highlighted the potential of 2-[(6-Chloropyridazin-3-yl)amino]ethanol in forming complexes, which can be relevant in various chemical and pharmaceutical applications (Mardani et al., 2019).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It carries the signal word “Warning” and hazard statements H302 - H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5-1-2-6(10-9-5)8-3-4-11/h1-2,11H,3-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSNMMYFHUBJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342480
Record name 2-[(6-chloropyridazin-3-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloropyridazin-3-yl)amino]ethanol

CAS RN

51947-89-8
Record name 2-[(6-chloropyridazin-3-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol
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